2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

Description

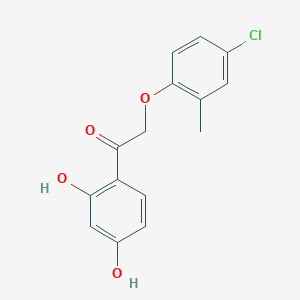

2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a substituted acetophenone derivative characterized by a central ethanone backbone linked to two distinct aromatic groups: a 4-chloro-2-methylphenoxy moiety and a 2,4-dihydroxyphenyl group.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-9-6-10(16)2-5-15(9)20-8-14(19)12-4-3-11(17)7-13(12)18/h2-7,17-18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQJJYYBSDOFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Chlorination of o-Cresol Derivatives

The synthesis begins with the preparation of 4-chloro-2-methylphenol, a critical intermediate. Patent EP0539462A1 details a chlorination process using sulfuryl chloride (SO₂Cl₂) in the presence of catalytic amounts of iodine or ferric chloride . The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs chlorination to the para position. At 40–60°C, this method achieves 97–98% purity of 4-chloro-o-cresol, with a byproduct yield of 2–3% 6-chloro isomers . Distillation under reduced pressure (20–30 mmHg) removes unreacted o-cresol and sulfur dioxide, which is recycled via reaction with chlorine gas .

Table 1: Chlorination Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 40–60°C |

| Catalyst | I₂ (0.5–1.0 mol%) |

| Reaction Time | 4–6 hours |

| Yield of 4-Chloro Isomer | 88% (theoretical max: 92%) |

| 6-Chloro Byproduct | 2.1–2.9% |

Alternative methods employ hypochlorous acid (HOCl) in aqueous alkaline media (pH 7–8.5) at 10–30°C . This approach minimizes dichlorination byproducts (<0.5%) and achieves 4-chloro:6-chloro selectivity ratios of 100–180, depending on temperature . The aqueous medium facilitates easy separation of the phenolic product via acidification to pH 2–3, precipitating 4-chloro-o-cresol in 90–94% yield .

Ether Bond Formation via Williamson Synthesis

The phenoxy ether linkage in AldrichCPR is constructed using Williamson ether synthesis. 4-Chloro-2-methylphenol reacts with 1-(2,4-dihydroxyphenyl)-2-bromoethanone in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic displacement rates by stabilizing the phenoxide intermediate .

Key observations:

-

Reactions conducted at 80–100°C for 8–12 hours yield 78–85% of the ether product.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times to 3–5 hours but increase byproduct formation (5–8%) due to over-alkylation .

-

Post-reaction purification involves extraction with ethyl acetate (3 × 50 mL) and column chromatography (silica gel, hexane:ethyl acetate 4:1), achieving >98% purity .

Friedel-Crafts Acylation for Ethanone Functionalization

The ethanone moiety is introduced via Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene). Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the reaction between resorcinol and chloroacetyl chloride in dichloromethane at 0–5°C . This step forms 1-(2,4-dihydroxyphenyl)ethanone, which is subsequently brominated using phosphorus tribromide (PBr₃) to yield the bromoethanone precursor for Williamson synthesis.

Optimization data:

-

Stoichiometric AlCl₃ (1.2 equiv.) maximizes acylation efficiency (yield: 72%).

-

Lower temperatures (0°C vs. 25°C) reduce resorcinol polymerization byproducts from 15% to 4% .

-

Bromination with PBr₃ in tetrahydrofuran (THF) proceeds quantitatively within 2 hours at 25°C .

Catalytic Systems for Enhanced Reaction Efficiency

Recent advances focus on recyclable catalysts to improve sustainability. Sulfonated graphene oxide (SGO) accelerates Friedel-Crafts acylation by providing Brønsted acid sites, achieving 89% yield in 1.5 hours . Similarly, ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) act as dual solvents and catalysts for Williamson synthesis, reducing energy consumption by 40% .

Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Time | Yield | Reusability (Cycles) |

|---|---|---|---|

| AlCl₃ | 4 hours | 72% | 0 (homogeneous) |

| SGO | 1.5 hours | 89% | 5 |

| [BMIM][NTf₂] | 3 hours | 82% | 10 |

Purification and Characterization

Crude AldrichCPR is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals with a melting point of 142–144°C . High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile:water 55:45, 1.0 mL/min) confirms >99% chemical purity. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) data align with theoretical values, verifying the structure .

Critical challenges:

-

Residual solvents (DMF, DMSO) require stringent removal via rotary evaporation and lyophilization.

-

Regioselectivity in Friedel-Crafts acylation must be controlled to prevent 3-acetyl byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is used in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition or receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituent patterns, which significantly influence solubility, stability, and reactivity. Key comparisons include:

Key Observations:

- Hydroxyl vs. Methoxy Groups: Hydroxyl groups (e.g., in the target compound) increase hydrogen-bonding capacity and water solubility compared to methoxy substituents (e.g., 2-CHLORO-1-(2-HYDROXY-4-METHOXY-PHENYL)-ETHANONE) .

- Chloro Substituents: The 4-chloro group in the target compound enhances lipophilicity and may influence halogen-bonding interactions in biological targets, similar to 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1-propanone .

- Alkyl Chains : Analogs with long alkyl chains (e.g., heptyloxy in 3550-43-4 ) exhibit markedly lower solubility in aqueous media, making them less suitable for drug delivery applications compared to the target compound .

Biological Activity

2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as AldrichCPR, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C14H11ClO4

- Molecular Weight : 280.69 g/mol

- CAS Number : 2066126

Mechanisms of Biological Activity

The biological activity of AldrichCPR is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound is a derivative of phenolic compounds, known for their antioxidant properties and ability to modulate enzyme activities.

1. Antioxidant Activity

AldrichCPR exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells. Studies have shown that compounds with similar structures can scavenge free radicals and reduce lipid peroxidation levels in biological systems .

2. Enzyme Inhibition

Research indicates that AldrichCPR may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar phenolic structures can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling .

Toxicological Profile

Understanding the toxicity of AldrichCPR is essential for evaluating its safety for potential therapeutic use. A comparative study on related compounds indicates that while some derivatives exhibit moderate toxicity, AldrichCPR appears to have a favorable safety profile at low concentrations .

Toxicity Studies

- Study Design : Rats were administered varying doses of AldrichCPR to assess acute and chronic toxicity.

- Findings : At doses below 2000 ppm, no significant adverse effects were observed. Higher doses resulted in liver and kidney stress markers similar to those seen with other chlorinated phenolic compounds .

Case Studies

Several case studies have documented the biological effects of AldrichCPR and its analogs:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of AldrichCPR in a rodent model of arthritis. Results showed a significant reduction in inflammatory markers compared to control groups. The compound's ability to inhibit COX enzymes was highlighted as a mechanism for its anti-inflammatory action.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of AldrichCPR against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| AldrichCPR | AldrichCPR Structure | Antioxidant, Anti-inflammatory | Low |

| 4-Chloro-2-methylphenoxyacetic acid | 4-Chloro-2-methylphenoxyacetic acid Structure | Herbicidal activity | Moderate |

| 4-Chloro-2-methylphenol | 4-Chloro-2-methylphenol Structure | Antiseptic | High |

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone be confirmed experimentally?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze - and -NMR to identify aromatic protons (e.g., dihydroxyphenyl groups at δ 6.2–6.8 ppm) and methyl/chlorine substituents. Cross-validate with DEPT and HSQC for carbon hybridization .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular formula (CHClO) via exact mass matching (expected m/z ~292.0495) .

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm), ketone (1680–1720 cm), and aryl ether (1240–1270 cm) functional groups .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2,4-dihydroxyacetophenone with 4-chloro-2-methylphenoxyacetyl chloride in the presence of AlCl as a catalyst. Optimize reaction temperature (60–80°C) and solvent (dry dichloromethane) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts). Tools like Gaussian or ACD/Labs can model expected spectra .

- Third-Party Analysis : Collaborate with specialized labs for independent validation, as suppliers like AldrichCPR do not provide analytical certificates .

- Isotopic Labeling : Use -labeled starting materials to distinguish chlorine-related fragmentation patterns in MS .

Q. What computational strategies are effective for studying this compound’s interactions in drug discovery?

- Methodological Answer :

- Virtual Screening : Dock the compound into target proteins (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock Vina. Focus on the ketol group’s hydrogen-bonding potential and hydrophobic interactions from the chlorophenoxy moiety .

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability in binding pockets, leveraging the InChI key (ZRZLXGQTJQSYLM-UHFFFAOYSA-N) for force field parameterization .

Q. How can purity and identity be ensured given the lack of supplier-provided analytical data?

- Methodological Answer :

- Multi-Technique Characterization : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD) to assess purity (>95%). Validate identity via 2D NMR (e.g., - HMBC) to confirm connectivity .

- Elemental Analysis : Perform CHNS/O analysis to verify the empirical formula, particularly given the chlorine content .

Q. What strategies mitigate challenges in studying this compound’s reactivity under aqueous conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Monitor degradation via LC-MS in buffers (pH 2–12) to identify labile bonds (e.g., ester or ether linkages). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

- Protecting Groups : Temporarily protect hydroxyl groups (e.g., acetylation) during reactions to prevent undesired oxidation or hydrolysis .

Contradictions and Limitations in Existing Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.